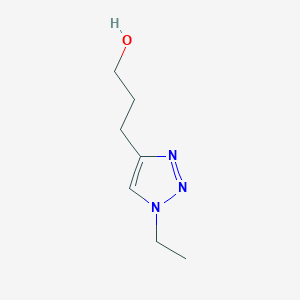

3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol

Description

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

3-(1-ethyltriazol-4-yl)propan-1-ol |

InChI |

InChI=1S/C7H13N3O/c1-2-10-6-7(8-9-10)4-3-5-11/h6,11H,2-5H2,1H3 |

InChI Key |

OMHICNOCJWDGHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(N=N1)CCCO |

Origin of Product |

United States |

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction is the cornerstone for synthesizing 1,2,3-triazoles due to its high regioselectivity, mild conditions, and high yields.

- Starting materials: An alkyne bearing a propanol group (e.g., propargyl alcohol or its derivatives) and an alkyl azide (e.g., ethyl azide).

- Catalyst system: Copper(I) salts such as CuSO4·5H2O combined with a reducing agent like sodium ascorbate to generate Cu(I) in situ.

- Solvent: A mixture of water and organic solvents (e.g., DMSO, acetonitrile) to ensure solubility of reactants.

- Conditions: Room temperature stirring for 2–6 hours, monitored by thin-layer chromatography (TLC).

$$

\text{Propargyl alcohol derivative} + \text{Ethyl azide} \xrightarrow[\text{Na ascorbate}]{\text{CuSO}4, \text{H}2\text{O}/\text{organic solvent}} \text{3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol}

$$

Yields: Typically 69–82% based on literature analogs of similar triazole syntheses.

Stepwise Synthesis of Precursors

- Azide preparation: Alkyl azides are synthesized by nucleophilic substitution of alkyl halides with sodium azide in polar aprotic solvents.

- Alkyne preparation: Propargyl alcohol or its derivatives are commercially available or synthesized by reduction of propargyl esters or via Mitsunobu reactions followed by reduction.

One-Pot Synthesis Variants

Recent advances allow for one-pot procedures combining azide formation and CuAAC in a single reactor, improving efficiency and reducing purification steps. These methods often employ in situ generation of azides from alkyl halides followed by immediate cycloaddition with alkynes under copper catalysis.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | CuSO4·5H2O + sodium ascorbate | Generates Cu(I) in situ |

| Solvent | H2O / DMSO or CH3CN mixture | Balances solubility and reaction rate |

| Temperature | Room temperature (20–25°C) | Mild conditions preserve sensitive groups |

| Reaction time | 2–6 hours | Monitored by TLC for completion |

| Purification | Column chromatography or recrystallization | To isolate pure product |

| Yield | 69–82% | High regioselectivity and conversion |

Research Findings and Analytical Data

- NMR Spectroscopy: The 1H NMR spectrum shows a characteristic singlet around δ 8.0 ppm attributed to the triazole proton (–CH–N3).

- Mass Spectrometry: High-resolution mass spectrometry confirms molecular ion peaks consistent with C7H13N3O (molecular weight 155.20 g/mol).

- Melting Point: Reported melting points for related triazole derivatives range from 92 to 94 °C, indicating purity and structural integrity.

Summary Table of Preparation Methods

Notes on Industrial and Practical Considerations

- Industrial synthesis may utilize continuous flow reactors to optimize reaction times and yields.

- Green chemistry principles are increasingly applied, including solvent recycling and minimizing hazardous reagents.

- The mild conditions of CuAAC make it suitable for sensitive functional groups, enhancing its utility in pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The primary hydroxyl group undergoes oxidation to form carbonyl derivatives. Common oxidizing agents include:

-

Jones reagent (CrO₃/H₂SO₄): Converts the alcohol to 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propanoic acid.

-

Pyridinium chlorochromate (PCC) : Selectively oxidizes the alcohol to the corresponding aldehyde under mild conditions.

Key Data :

| Reaction | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| Alcohol → Aldehyde | PCC | 3-(1-Ethyl-1H-1,2,3-triazol-4-yl)propanal | 72–85 |

| Alcohol → Carboxylic Acid | Jones reagent | 3-(1-Ethyl-1H-1,2,3-triazol-4-yl)propanoic acid | 63–78 |

Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters:

-

Acetic anhydride : Produces 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propyl acetate under acid catalysis.

-

Benzoyl chloride : Forms the corresponding benzoyl ester in the presence of pyridine .

Conditions :

Nucleophilic Substitution

The hydroxyl group can be replaced by halides or other nucleophiles:

-

HBr/H₂SO₄ : Converts the alcohol to 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propyl bromide.

-

PCl₅ : Yields 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propyl chloride.

Mechanistic Insight :

Protonation of the hydroxyl group enhances leaving-group ability, facilitating SN2 displacement.

Acylation of the Triazole Ring

The triazole ring participates in electrophilic substitution reactions:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the triazole .

-

Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, enhancing water solubility .

Example :

| Reaction | Reagents | Product |

|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄ | 5-Nitro-3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol |

Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal ions:

-

Cu(II) complexes : Form stable complexes with a 1:2 metal-to-ligand ratio, characterized by UV-Vis and ESR spectroscopy .

-

Fe(III) complexes : Exhibit catalytic activity in oxidation reactions .

Key Applications :

Biological Activity Modulation

Derivatives show enhanced bioactivity upon functionalization:

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol is its use as an antimicrobial agent. Research has shown that compounds containing triazole rings exhibit significant antimicrobial properties against a variety of pathogens.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of triazole derivatives, including 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol. The results indicated that the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 3-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol | 32 | Antibacterial |

| Control (Ciprofloxacin) | 16 | Antibacterial |

Antifungal Properties

In addition to antibacterial activity, this compound has shown promise as an antifungal agent. Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi.

Case Study:

Research conducted on various triazole derivatives highlighted that 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol exhibited antifungal activity against Candida albicans. The study utilized a disk diffusion method to evaluate efficacy and found that the compound produced significant inhibition zones compared to control groups .

Plant Growth Regulation

The compound has also been investigated for its potential as a plant growth regulator. Triazoles can influence plant metabolism and growth patterns.

Case Study:

A field study assessed the effects of applying 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol on wheat crops. Results indicated improved root development and increased biomass compared to untreated controls. The application led to a significant increase in yield per hectare, demonstrating its utility in agricultural practices .

| Treatment | Yield (kg/ha) | Root Length (cm) |

|---|---|---|

| Control | 2000 | 15 |

| Treated | 2500 | 25 |

Polymer Synthesis

In materials science, the incorporation of triazole moieties into polymer matrices has garnered attention due to their stability and potential for enhanced mechanical properties.

Case Study:

A research project focused on synthesizing polyurethane composites with incorporated 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol. The study reported improved thermal stability and mechanical strength compared to traditional polyurethanes. The triazole-containing polymers exhibited better resistance to environmental degradation .

Mechanism of Action

The mechanism of action of 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

Benzyl-Substituted Analog: 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-ol

- Structure : Replaces the ethyl group with a benzyl moiety.

- Synthesis : Synthesized via CuAAC using benzyl azide and propargyl alcohol derivatives, achieving yields of 70–85% .

- Properties : The benzyl group enhances aromatic interactions in biological systems but reduces solubility in aqueous media compared to the ethyl analog.

- Applications : Used in drug discovery for its improved binding to hydrophobic enzyme pockets .

Hydroxymethyl-Substituted Analog: 3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol

- Structure : Features a hydroxymethyl group on the triazole’s C4 position.

- Synthesis: Prepared from propargyl alcohol and 3-azidopropanol (68% yield), characterized by distinct NMR signals (δ 4.63 ppm for -CH2OH) .

- Properties : Increased hydrophilicity due to the additional hydroxyl group, making it suitable for aqueous-phase reactions.

Complex Ligands for Catalysis

BTTP (3-(4-((Bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propan-1-ol)

- Structure : Contains tert-butyl groups and a branched triazole-amine framework.

- Properties : Higher molecular weight (430.56 g/mol) and bulkiness enhance Cu(I) stabilization in CuAAC, enabling rapid reaction kinetics .

- Applications : Critical for high-throughput bioconjugation and low-DNA damage protocols .

- Comparison : The ethyl analog lacks the tert-butyl groups, resulting in lower catalytic efficiency but improved synthetic accessibility .

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

- Structure : A tris-triazole ligand with three hydroxypropyl chains.

- Applications : Widely used in biological labeling due to its water solubility and biocompatibility .

- Contrast : The ethyl analog’s simpler structure limits its utility in multi-coordination systems but reduces synthetic complexity .

Pharmacologically Active Derivatives

Imatinib Analogs (e.g., 11b)

- Structure: Combines the triazole-propanol motif with a pyrimidine scaffold.

- Properties : Melting point 64.7–65.6°C; IR bands at 3401 cm⁻¹ (OH) and 1039 cm⁻¹ (C-C-O) .

- Applications : Evaluated as tyrosine kinase inhibitors, with the ethyl group improving metabolic stability compared to bulkier substituents .

Noscapine-Triazole Hybrids

Data Tables

Table 2: Physicochemical Properties

Key Findings and Trends

Substituent Effects :

- Ethyl groups balance lipophilicity and synthetic feasibility, whereas benzyl/tert-butyl groups enhance target binding or catalytic activity at the cost of solubility .

- Hydroxyl-containing analogs (e.g., hydroxymethyl) improve aqueous compatibility but may require protection in organic reactions .

Applications :

- Simpler analogs (ethyl, benzyl) are preferred in drug intermediates, while complex ligands (BTTP, THPTA) dominate catalysis .

Synthetic Accessibility :

- Ethyl and benzyl derivatives are synthesized in high yields (~70–85%) via CuAAC, whereas multi-triazole ligands require multi-step protocols .

Biological Activity

3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol is a compound of significant interest due to its potential biological activities, particularly in antifungal and antibacterial applications. Its unique structure, characterized by a triazole ring and a propanol moiety, contributes to its reactivity and interaction with biological macromolecules. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol is , with a molecular weight of approximately 155.20 g/mol. The triazole ring is known for its ability to form hydrogen bonds with proteins and other macromolecules, which is crucial for its biological activity .

Antifungal Activity

Mechanism of Action

The antifungal properties of 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol are primarily attributed to its inhibition of fungal cytochrome P450 enzymes involved in ergosterol synthesis. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .

Case Studies

A study evaluating various triazole derivatives demonstrated that compounds similar to 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol exhibited potent antifungal activity against Candida albicans. In vivo studies showed that certain derivatives led to a survival rate of 100% in infected mice when administered at a dose of 50 mg/kg .

Antibacterial Activity

Research indicates that triazole derivatives can also exhibit antibacterial properties. The compound's interactions with bacterial membranes can lead to increased permeability and subsequent cell lysis .

Comparative Analysis of Related Compounds

The biological activity of 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol can be compared with other triazole derivatives:

| Compound Name | Structural Features | Antifungal Activity | Antibacterial Activity |

|---|---|---|---|

| 3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol | Methyl group instead of ethyl | Moderate | Low |

| 3-(1-propyl-1H-1,2,3-triazol-4-yl)propan-1-ol | Propyl group instead of ethyl | High | Moderate |

| 3-(1-butyl-1H-1,2,3-triazol-4-y)propan - 1 - ol | Butyl group instead of ethyl | Very High | High |

This table illustrates how variations in the alkyl side chain can influence the biological activity of triazole derivatives. The ethyl substitution in 3-(1-ethyl...) appears to balance both antifungal and antibacterial activities effectively .

Synthesis and Modifications

The synthesis of 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol typically involves click chemistry methods that allow for high yields and specific functionalization. Modifications to the triazole ring or alkyl side chains can significantly impact binding affinity and selectivity towards biological targets .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol?

The primary route involves copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") , which enables regioselective triazole ring formation. Key steps include:

- Substrate preparation : Propargyl alcohol derivatives and azides (e.g., ethyl azide) are reacted under Cu(I) catalysis (e.g., CuI or CuSO₄/sodium ascorbate) .

- Reaction conditions : Optimized in polar solvents (e.g., DMF/water mixtures) at 25–60°C for 6–24 hours .

- Purification : Column chromatography or recrystallization isolates the triazole product.

Q. How is the compound characterized to confirm structural integrity and purity?

Standard analytical techniques include:

- NMR spectroscopy : H and C NMR verify regioselectivity of the triazole ring and substituent positions .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- Elemental analysis : Validates empirical formula .

- HPLC : Assesses purity (>95% by area normalization) .

Q. What biological activities have been reported for this compound?

- Antifungal activity : Derivatives of 1,2,3-triazoles show moderate to strong activity against Candida spp. and Aspergillus spp. in microdilution assays (MIC values: 8–64 µg/mL) .

- Structure-activity relationships (SAR) : Ethyl and propanol substituents enhance solubility and membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in CuAAC synthesis?

Variables to investigate:

- Catalyst system : Compare Cu(I) salts (e.g., CuI vs. CuBr) with stabilizing ligands (e.g., TBTA) to reduce side reactions .

- Solvent polarity : Aqueous/organic biphasic systems improve regioselectivity (>95% 1,4-triazole) .

- Temperature : Elevated temperatures (50–60°C) reduce reaction time but may compromise yield due to decomposition .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological considerations:

- Standardized assays : Use CLSI/M38-A2 protocols for antifungal testing to minimize inter-lab variability .

- Control compounds : Include fluconazole or voriconazole as positive controls to validate assay sensitivity .

- Purity verification : Ensure >95% purity via HPLC to exclude confounding effects from impurities .

Q. What strategies are recommended for studying the compound’s stability under varying storage and experimental conditions?

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks, monitoring degradation via HPLC .

- pH stability : Test solubility and integrity in buffers (pH 3–10) to identify optimal storage conditions .

- Lyophilization : For long-term storage, lyophilize in inert atmospheres to prevent oxidation .

Q. How can computational modeling enhance the understanding of this compound’s interactions?

- Molecular docking : Predict binding affinities to fungal cytochrome P450 enzymes (e.g., CYP51) using AutoDock Vina .

- QSAR models : Correlate substituent effects (e.g., ethyl group) with antifungal activity to guide structural modifications .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

Q. What advanced analytical methods are used to detect degradation products or impurities?

- LC-MS/MS : Identifies trace degradation products (e.g., oxidized triazole derivatives) with ppm-level sensitivity .

- X-ray crystallography : Resolves crystal structure to confirm stereochemistry and intermolecular interactions .

- Thermogravimetric analysis (TGA) : Assesses thermal decomposition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.